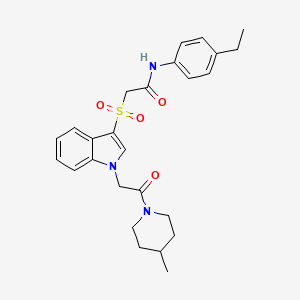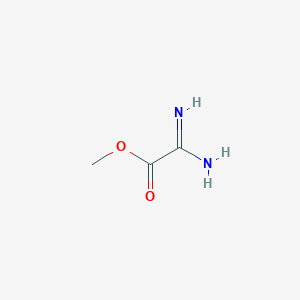![molecular formula C12H7NO2S B2360793 2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one CAS No. 140406-71-9](/img/structure/B2360793.png)
2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one” is a chemical compound that has been studied for its potential biological activities . It is a reddish-brown crystalline solid .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . In some cases, the reactions failed to undergo the final elimination, leading to the isolation of dihydro analogs .Molecular Structure Analysis
The molecular structure of “2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one” is characterized by a thieno[3,2-d][1,3]oxazin-4-one core with a phenyl group at the 2-position . The formation of the dihydro analogs correlated with the electron density on the aromatic ring: Electron-donating groups favored the 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .Chemical Reactions Analysis
The chemical reactions of “2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one” and similar compounds involve initial protonation of the orthoester and loss of ethanol to afford the stabilized carbocation. Attack on this carbocation by the anthranilic acid amino group, proton exchange, and loss of a second molecule of ethanol would then yield an iminium ion. Subsequent closure of the acid oxygen on the iminium carbon and proton exchange would give a ring-closed dihydro product .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
The compound has been studied for its potential in cancer treatment . Research indicates that derivatives of this compound exhibit significant in vivo antitumor activity . Specifically, certain quinazoline derivatives, which include the 2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one scaffold, have shown promising results against different cancer cell lines. These compounds were found to be biologically active and may serve as a potential resource for the discovery of anti-tumor compounds with lesser toxic effects .
Organic Solar Cells
Another application is in the field of renewable energy , particularly in the development of organic solar cells . Donor-acceptor (D-A) conjugated polymers based on this compound have been synthesized and characterized. These polymers have been applied in the fabrication of organic solar cells with bulk-heterojunction (BHJ) structures, indicating the compound’s utility in enhancing solar cell efficiency .
Selective Anticancer Agents
The compound’s derivatives have also been evaluated for their selectivity against cancer cell lines. This suggests that the compound can be modified to target specific types of cancer cells, potentially leading to more effective and less harmful cancer therapies .
Pharmaceutical Research
In pharmaceutical research, the compound’s derivatives are being investigated for their physiological significance and pharmaceutical utility. The compound’s structure is considered an important chemical scaffold, which can be modified to create new drugs with various therapeutic applications .
Wirkmechanismus
Target of Action
The primary target of 2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one is the serine protease human leukocyte elastase . This enzyme is known to play a significant role in tissue degeneration associated with several diseases .
Biochemical Pathways
protease-mediated pathways . By inhibiting the activity of human leukocyte elastase, it could potentially prevent the breakdown of proteins and protect tissues from damage .
Result of Action
The inhibition of human leukocyte elastase by 2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one could result in a decrease in tissue degeneration . This suggests that the compound may have potential therapeutic applications in diseases where tissue degeneration is a key factor.
Eigenschaften
IUPAC Name |
2-phenylthieno[3,2-d][1,3]oxazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2S/c14-12-10-9(6-7-16-10)13-11(15-12)8-4-2-1-3-5-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKOESBNQVDIFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=O)O2)SC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2360711.png)



![2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2360715.png)
![5-amino-N-(4-chlorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2360717.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride](/img/structure/B2360722.png)
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2360724.png)
![3-(5-nitropyridin-2-yl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2360727.png)
![1-[4-(2-Methylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2360728.png)
![6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2360730.png)

